molecular formula C7H5N3O3 B3361931 5-Nitro-2,1-benzoxazol-3-amine CAS No. 94144-40-8

5-Nitro-2,1-benzoxazol-3-amine

Cat. No.: B3361931
CAS No.: 94144-40-8
M. Wt: 179.13 g/mol
InChI Key: MBQFPDJMKXGIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2,1-benzoxazol-3-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures containing both nitrogen and oxygen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,1-benzoxazol-3-amine typically involves the condensation of 2-aminophenol with nitro-substituted aromatic aldehydes. One common method includes the use of a catalyst such as titanium tetraisopropoxide in the presence of hydrogen peroxide and ethanol at elevated temperatures . Another approach involves the use of a magnetic solid acid nanocatalyst in water under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure high yield and purity. The use of nanocatalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,1-benzoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Nitro-2,1-benzoxazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2,1-benzoxazol-3-amine involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it may inhibit bacterial DNA gyrase or fungal cell wall synthesis . The nitro group plays a crucial role in these interactions by forming reactive intermediates that disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2,1-benzoxazol-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and amino groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-nitro-2,1-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)9-13-7/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQFPDJMKXGIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC(=C2C=C1[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535839
Record name 5-Nitro-2,1-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94144-40-8
Record name 5-Nitro-2,1-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2,1-benzoxazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Nitro-2,1-benzoxazol-3-amine
Reactant of Route 3
5-Nitro-2,1-benzoxazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-Nitro-2,1-benzoxazol-3-amine
Reactant of Route 5
5-Nitro-2,1-benzoxazol-3-amine
Reactant of Route 6
5-Nitro-2,1-benzoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.